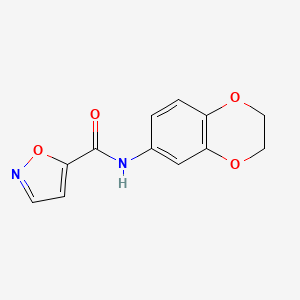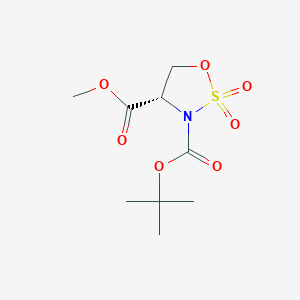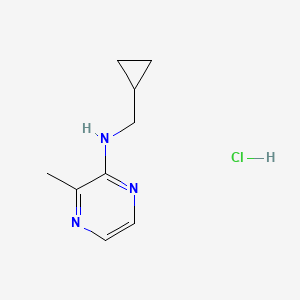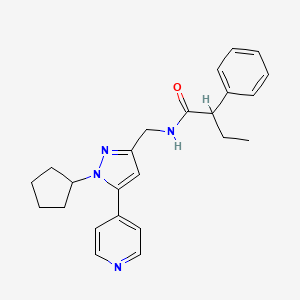![molecular formula C16H21N5O4 B2769698 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione CAS No. 2034247-35-1](/img/structure/B2769698.png)
1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione is a synthetic compound with a diverse set of applications in chemistry and biology. This compound is noted for its complex structure, which includes a pyrrolidine ring, a piperazine core, and a pyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione typically involves multi-step organic synthesis. The synthesis begins with the derivatization of pyrimidinyl and pyrrolidine cores, followed by the coupling of these intermediates under controlled conditions.
Industrial Production Methods: : On an industrial scale, production is optimized using catalytic processes and automated synthetic pathways to ensure high yield and purity. Standard procedures involve the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. It can be specifically prone to nucleophilic substitution due to the presence of heteroatoms in its structure.
Common Reagents and Conditions: : Common reagents include strong acids and bases, oxidizing agents, and reducing agents. Specific reagents like sodium borohydride or lithium aluminum hydride are often used in reduction reactions, while oxidation might involve agents such as potassium permanganate.
Major Products: : The major products formed depend on the nature of the reaction. For example, oxidation might introduce additional functional groups, altering the compound's properties, while reduction typically simplifies the structure.
Scientific Research Applications
Chemistry: : In chemistry, it’s used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : In biological studies, the compound is investigated for its potential as a biochemical tool due to its ability to interact with specific enzymes and receptors.
Medicine: : Medically, it shows promise in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drugs.
Industry: : In industrial applications, it serves as a precursor for the synthesis of complex organic compounds and materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. These interactions can modulate the biochemical pathways within cells, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione stands out due to its unique combination of functional groups which enhance its chemical reactivity and biological activity.
Similar Compounds
1-Ethyl-4-{3-[(2-chloropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione
1-Ethyl-4-{3-[(2-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione
1-Ethyl-4-{3-[(2-bromopyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione
This detailed breakdown should provide a thorough understanding of this compound, from its synthesis to its applications and unique properties.
Properties
IUPAC Name |
1-ethyl-4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-3-19-8-9-21(15(23)14(19)22)16(24)20-7-5-12(10-20)25-13-4-6-17-11(2)18-13/h4,6,12H,3,5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSRLDOBCMPXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)

![Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate](/img/structure/B2769618.png)

![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B2769621.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2769622.png)



![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)


![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)
![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)
